Methyl 2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzoate is a synthetic compound with significant potential in medicinal chemistry. It is characterized by a complex structure that includes a thiazolidinone moiety, which is known for its biological activity. The empirical formula is with a molecular weight of 265.29 g/mol . This compound is classified under the category of thiazolidinones, which are often investigated for their pharmacological properties, including anti-inflammatory and antioxidant effects .
The synthesis of methyl 2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzoate can be approached through various methods. One common method involves the reaction of piperidine derivatives with thiazolidinedione compounds. The technical details typically include:
The exact synthetic route may vary based on the desired substituents and functional groups on the final product.
The molecular structure of methyl 2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzoate can be represented using various notational systems:
O=C(SC1)N(CC2=CC=C(C=C2)C(OC)=O)C1=O
, which encodes the structural information in a linear format .PJDOYJQPIYQMAZ-UHFFFAOYSA-N
, providing a unique identifier for chemical substances .The structure features a thiazolidinone ring, a piperidine ring, and a benzoate moiety, contributing to its potential biological activity.
Methyl 2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzoate can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity.
The mechanism of action for methyl 2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzoate involves several biochemical pathways:
Research data indicates that similar compounds exhibit these mechanisms, suggesting potential efficacy in therapeutic applications .
The physical and chemical properties of methyl 2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzoate include:
Additional analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are essential for characterizing the purity and identity of the compound.
Methyl 2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzoate has several scientific applications:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4